Gram-Positive Antibacterial Activity: IC50 Against E. faecalis CECT 481
In a standardized microtiter broth dilution assay, 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole inhibited the growth of Enterococcus faecalis CECT 481 with an IC50 of 3,190 nM (3.19 µM) over an 18-hour incubation [1]. Mechanistic classification via a cell wall synthesis inhibitor reporter system confirmed this compound acts on the cell wall, distinguishing it from protein synthesis or DNA-targeting benzimidazole analogs [2]. While no direct head-to-head MIC comparison with a close structural analog is publicly available, the observed IC50 falls within a range that compares favorably to certain benzimidazole-2-amine derivatives reported to have IC50 values >100 µM against Gram-positive strains in parallel assay formats [3]. The 4-bromobenzyl substitution appears critical for this activity, as the corresponding 4-chlorobenzyl analog has been reported to show qualitatively different antimicrobial spectrum breadth in independent screening campaigns.
| Evidence Dimension | Antibacterial potency (IC50) against Gram-positive Enterococcus faecalis |
|---|---|
| Target Compound Data | IC50 = 3,190 nM (3.19 µM) vs. E. faecalis CECT 481, 18-h microtiter broth assay |
| Comparator Or Baseline | Class baseline: select benzimidazole-2-amine derivatives inactive at >100 µM against Gram-positive bacteria in related assays |
| Quantified Difference | Target compound is at least ~30-fold more potent than the class-typical inactivity threshold; exact delta to closest analog unavailable due to non-overlapping datasets |
| Conditions | E. faecalis CECT 481, 2-fold microtiter broth dilution, 18-hour incubation (BindingDB assay ID linked to CHEMBL3585717) |
Why This Matters
This establishes a quantitative potency anchor for Gram-positive antibacterial screening that can inform hit-to-lead prioritization or chemical probe selection in infectious disease programs targeting Enterococcus species.
- [1] BindingDB entry BDBM50498340 (CHEMBL3585717). IC50 = 3.19E+3 nM against Enterococcus faecalis CECT 481, antibacterial activity assessed by 2-fold microtiter broth dilution, 18-h incubation. View Source
- [2] AntibioticDB. MAC-0020108: cell wall synthesis inhibitor classification detected by cell wall inhibitor reporter system. View Source
- [3] Ren YJ, Wu FH, Shu CF, Liu M. Synthesis and Potent Biological Activity of 1-Sulfonyl Substituted Imidazole and Benzo[d]imidazole Compounds. Adv Mater Res, 2011, 236-238, 2570-2573. Benzimidazole class antibacterial activity context. View Source
